

An In-depth Technical Guide to 4,4'-Methylenebis(2,6-diethylaniline)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Methylenebis(2,6-diethylaniline)

Cat. No.: B083839

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2,6-diethylaniline), also known as MDEA, is an aromatic amine of significant industrial interest.^[1] Its unique molecular structure, characterized by two aniline rings substituted with ethyl groups ortho to the amine and linked by a methylene bridge, imparts specific steric and electronic properties. These characteristics make it a valuable component in polymer chemistry, particularly as a curing agent for resins and a chain extender in the production of polyurethanes.^[2] This guide provides a comprehensive overview of its molecular structure, synthesis, physicochemical properties, applications, and safety information.

Molecular Structure and Identification

4,4'-Methylenebis(2,6-diethylaniline) is a symmetrical molecule consisting of two 2,6-diethylaniline units joined at the para position by a methylene (-CH₂-) group. The ethyl groups in the ortho positions to the amino groups create steric hindrance, which influences its reactivity.^[3]

Table 1: Chemical Identification of **4,4'-Methylenebis(2,6-diethylaniline)**

Identifier	Value
IUPAC Name	4-[(4-amino-3,5-diethylphenyl)methyl]-2,6-diethylaniline[4][5]
CAS Number	13680-35-8[2][4]
Molecular Formula	C ₂₁ H ₃₀ N ₂ [2][4][5]
Molecular Weight	310.48 g/mol [2]
Canonical SMILES	CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC[4][5]
InChIKey	NWIVYGKSHSJHEF-UHFFFAOYSA-N[4][5]
Synonyms	4,4'-Diamino-3,3',5,5'-tetraethylidiphenylmethane, MDEA[2][6]

Physicochemical and Crystallographic Properties

The physical and structural properties of **4,4'-Methylenebis(2,6-diethylaniline)** have been determined through various analytical techniques, including single-crystal X-ray analysis.[1]

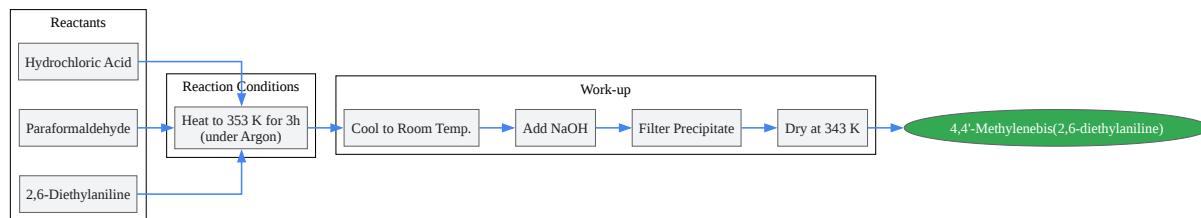
Table 2: Physicochemical and Crystallographic Data

Property	Value
Appearance	Off-white to light brown solid/pellets[2]
Melting Point	88-90 °C[7][8]
Boiling Point	205 °C at 0.5 mmHg[7]
Solubility	Insoluble in water[1]
Crystal System	Monoclinic[3]
Space Group	P2 ₁ /n[3]
Dihedral Angle between Aromatic Rings	64.13 (6)°[1]

Synthesis

The synthesis of **4,4'-Methylenebis(2,6-diethylaniline)** is typically achieved through the acid-catalyzed condensation of 2,6-diethylaniline with a formaldehyde source, such as paraformaldehyde.^{[1][3]}

Experimental Protocol: Synthesis of 4,4'-Methylenebis(2,6-diethylaniline)^{[1][4]}


Materials:

- 2,6-diethylaniline (14.92 g, 0.1 mol)
- Paraformaldehyde (0.15 g, 0.05 mol)
- 36% Hydrochloric acid (8.6 mL, 0.1 mol)
- Water (100 mL)
- Sodium hydroxide (4.40 g, 0.11 mol)
- Dimethyl sulfoxide (DMSO)

Procedure:

- A mixture of 2,6-diethylaniline, paraformaldehyde, and 36% hydrochloric acid in water is prepared in a round-bottom flask.^[3]
- The flask is heated to 353 K (80 °C) for 3 hours in an oil bath under an argon atmosphere.^[3]
- The reaction mixture is then cooled to room temperature.^[3]
- Sodium hydroxide is added to the mixture to neutralize the acid and precipitate the product.
^[3]
- The resulting precipitate is filtered and dried at 343 K (70 °C) in an oven for 12 hours.^[3]
- The reported yield for this procedure is approximately 94% (14.52 g).^[3]

- For purification and crystal growth, single crystals suitable for X-ray analysis can be grown by slow cooling (from 363 K to 303 K at a rate of 5 K/h) of a solution of the substance in a DMSO/water (80:20, v/v) mixture.[3]

[Click to download full resolution via product page](#)

Synthesis workflow for **4,4'-Methylenebis(2,6-diethylaniline)**.

Spectroscopic Data

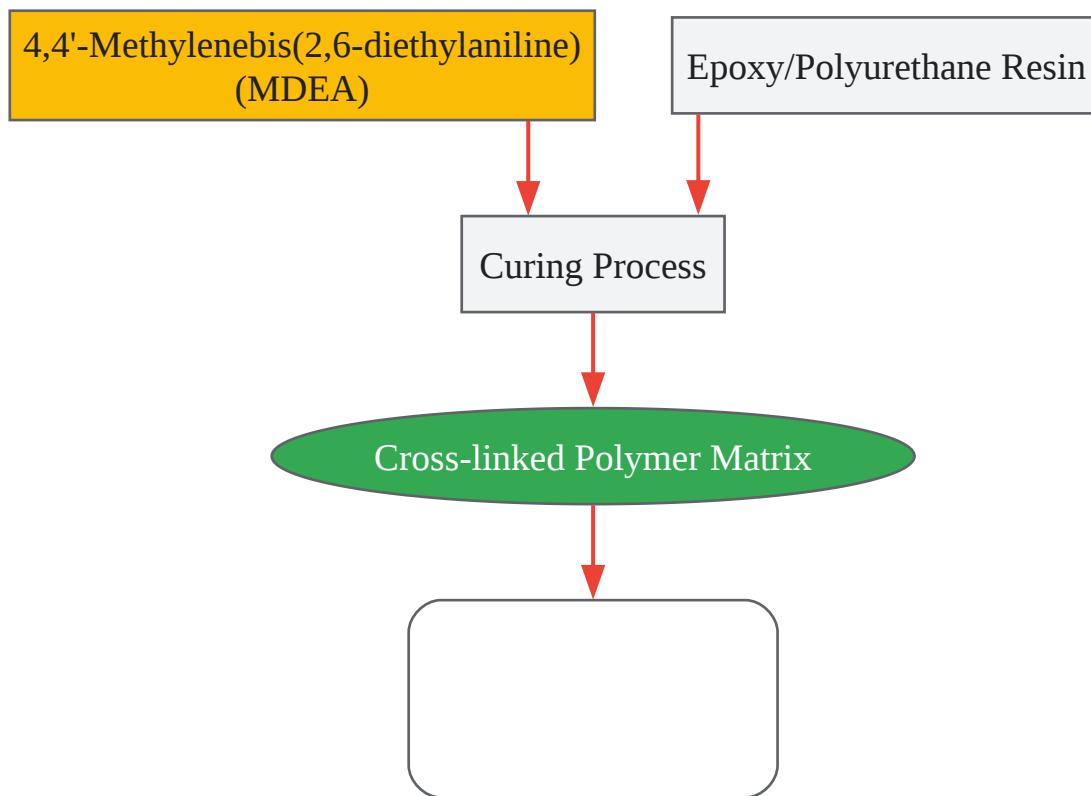
Spectroscopic analysis is crucial for the structural elucidation and quality control of **4,4'-Methylenebis(2,6-diethylaniline)**. While detailed experimental protocols for this specific compound are not readily available in the public domain, the following summarizes the types of spectra that have been acquired and are available through databases such as PubChem, sourced from suppliers like Sigma-Aldrich.[4]

General Experimental Approach

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer (e.g., 600 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard.
- Infrared (IR) Spectroscopy: FTIR spectra are often obtained using a mull technique or with an Attenuated Total Reflectance (ATR) accessory.[4]

- Mass Spectrometry (MS): LC-MS with an ESI source on a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap) is a common method for determining the mass-to-charge ratio.[4]

Table 3: Key Spectroscopic Data for **4,4'-Methylenebis(2,6-diethylaniline)**


Technique	Key Observations	Source
¹ H NMR (600 MHz, DMSO-d ₆)	δ 6.64 (s, 4H), 4.29 (s, 4H), 3.56 (s, 2H), 2.42 (q, J = 7.5 Hz, 8H), 1.09 (t, J = 7.5 Hz, 12H)	
¹³ C NMR	Spectra available	[4]
FTIR (Mull)	Spectra available	[4]
LC-MS (ESI)	$[M+H]^+$ = 311.2482	[4]

Applications

The primary application of **4,4'-Methylenebis(2,6-diethylaniline)** is in polymer chemistry, where its difunctional nature and sterically hindered amino groups are advantageous.

- Curing Agent for Resins: It is widely used as a hardener for epoxy resins, polyurethanes, cyanate esters, and phthalonitriles.[1] The steric hindrance provided by the ortho-ethyl groups reduces the reactivity of the amine, which can be beneficial for controlling the curing process and extending the gelation time.[1][3] This leads to materials with enhanced thermal and mechanical properties, making them suitable for coatings, adhesives, and composites in industries such as automotive and aerospace.[2]
- Chain Extender for Polyurethanes: In polyurethane synthesis, it acts as a chain extender, contributing to the formation of hard segments in the polymer, which improves the mechanical and dynamic properties of the final material.
- Synthesis of Dyes and Pigments: The compound is also utilized in the synthesis of various dyes and pigments.[2]

- Building Block for Ligands: Its structure makes it a useful building block for sterically demanding ligands in catalysis.[1]

[Click to download full resolution via product page](#)

Application of MDEA as a curing agent for resins.

Safety and Toxicology

The safety profile of **4,4'-Methylenebis(2,6-diethylaniline)** indicates that it should be handled with appropriate precautions.

Table 4: Toxicological and Safety Information

Hazard Type	GHS Classification and Statements
Acute Toxicity (Oral)	Warning: H302 - Harmful if swallowed[4][7]
Skin Corrosion/Irritation	Warning: H315 - Causes skin irritation[4][7]
Eye Damage/Irritation	Warning: H319 - Causes serious eye irritation[7]
Specific Target Organ Toxicity (Single Exposure)	Warning: H335 - May cause respiratory irritation[7]
Target Organs	Respiratory system[7]

Handling and Personal Protective Equipment (PPE):

- Use with adequate ventilation and minimize dust generation.[1]
- Wear appropriate personal protective equipment, including gloves, safety goggles, and a dust mask (e.g., N95).[1][7]
- Wash hands thoroughly after handling.[1]
- Store in a cool, dry, well-ventilated area in a tightly closed container.[1]

First Aid Measures:

- Ingestion: If swallowed, get medical aid. Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink 2-4 cupfuls of water or milk.[1]
- Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]
- Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[1]

It is important to note that the toxicological properties of this substance have not been fully investigated, and it may cause methemoglobinemia.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Synthesis and crystal structures of 4,4'-methylenebis(2,6-diethylaniline) and 4,4'-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4'-Methylenebis[2,6-diethylaniline] | C21H30N2 | CID 83656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4,4'-Methylenebis(2,6-diethylaniline) 99 13680-35-8 [sigmaaldrich.com]
- 7. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,4'-Methylenebis(2,6-diethylaniline)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083839#molecular-structure-of-4,4'-methylenebis(2,6-diethylaniline)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com